L-Lysine hydrochloride

Descripción general

Descripción

El clorhidrato de L-lisina es la forma de sal de clorhidrato de la L-lisina, un aminoácido esencial. Es una sustancia cristalina incolora que es altamente soluble en agua. La L-lisina es crucial para la síntesis de proteínas, la absorción de calcio y la producción de hormonas, enzimas y anticuerpos . El cuerpo humano no puede sintetizar L-lisina, por lo que debe obtenerse a través de la dieta o los suplementos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de L-lisina se puede sintetizar mediante varios métodos, incluida la síntesis química y la fermentación microbiana. La síntesis química implica la reacción de L-lisina con ácido clorhídrico, lo que da como resultado la formación de clorhidrato de L-lisina .

Métodos de producción industrial: La producción industrial se basa principalmente en la fermentación microbiana. Se utilizan dos métodos de fermentación principales: fermentación indirecta y fermentación directa. La fermentación indirecta emplea dos microorganismos diferentes, mientras que la fermentación directa utiliza un solo microorganismo, como Corynebacterium glutamicum, para convertir sustratos como los carbohidratos directamente en L-lisina .

Análisis De Reacciones Químicas

El clorhidrato de L-lisina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La L-lisina se puede oxidar para formar compuestos como el ácido aminoadípico.

Reducción: Se puede reducir para formar compuestos como la cadaverina.

Sustitución: La L-lisina reacciona con aldehídos para formar iminas (bases de Schiff), que se pueden reducir aún más a aminas secundarias.

Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y aldehídos para las reacciones de sustitución. Los principales productos formados incluyen ácido aminoadípico, cadaverina y aminas secundarias .

Aplicaciones Científicas De Investigación

Nutritional Applications

1.1 Animal Feed Supplementation

L-Lysine is an essential amino acid that plays a crucial role in animal nutrition. It is primarily used as a feed additive to enhance protein quality and support growth in livestock. The European Food Safety Authority (EFSA) has assessed the safety and efficacy of Lys HCl produced from genetically modified Corynebacterium glutamicum, confirming its suitability for all animal species .

Table 1: Nutritional Composition of L-Lysine Hydrochloride in Animal Feed

| Component | Average Content (%) | Range (%) |

|---|---|---|

| L-Lysine | 79.5 | 79.3 - 80.0 |

| Chloride | 19.5 | 19.4 - 19.6 |

| Water | 0.38 | 0.1 - 0.6 |

| Crude Ash | 0.04 | 0.02 - 0.06 |

1.2 Human Nutrition and Dietary Supplements

In human nutrition, L-Lysine is often used to prevent and treat herpes simplex virus (HSV) outbreaks. Research indicates that supplementation can reduce the frequency and severity of outbreaks by altering the balance between lysine and arginine, two amino acids that compete for absorption .

Case Study: Efficacy in Herpes Management

A study demonstrated that individuals taking L-Lysine supplements experienced fewer outbreaks of HSV compared to those who did not supplement . The recommended dosage for therapeutic effects typically ranges from 1,000 mg to 3,000 mg per day.

Veterinary Medicine

This compound is also utilized in veterinary applications, particularly in enhancing the nutritional profiles of animal feeds for pets and livestock. Its incorporation into feed formulations helps optimize growth rates and overall health.

Safety Assessment in Veterinary Use

The safety profile of L-Lysine HCl has been evaluated in multiple studies, confirming no adverse effects on renal function or general health at recommended dosages . The no-observed-adverse-effect level (NOAEL) was established at approximately 5% of the diet for both male and female rats during toxicity studies .

Pharmaceutical Applications

This compound finds utility in pharmaceuticals, particularly in formulations aimed at improving protein synthesis and muscle recovery post-exercise.

3.1 Role in Protein Synthesis

Research indicates that L-Lysine supplementation can stimulate growth hormone release when administered before physical activity, potentially enhancing athletic performance by promoting muscle mass gain .

3.2 Anti-Viral Properties

Beyond its nutritional roles, L-Lysine exhibits anti-viral properties, particularly against HSV and other viruses that rely on arginine for replication . This characteristic makes it a valuable component in antiviral therapies.

Food Industry Applications

L-Lysine is increasingly being incorporated into food products to improve nutritional value and reduce harmful compounds formed during cooking.

4.1 Reduction of Acrylamide Formation

Studies show that adding L-Lysine to starchy foods can mitigate the formation of acrylamide, a potential carcinogen formed during high-temperature cooking processes . This application highlights its significance not only as a nutrient but also as a food safety enhancer.

Mecanismo De Acción

El clorhidrato de L-lisina ejerce sus efectos a través de varios mecanismos:

Síntesis de proteínas: Se incorpora a las proteínas, desempeñando un papel crucial en su estructura y función.

Absorción de calcio: La L-lisina ayuda al cuerpo a absorber calcio y reduce su excreción, lo cual es vital para la salud ósea.

Actividad antiviral: Inhibe la replicación del virus del herpes simple al competir con la arginina, un aminoácido necesario para la replicación viral.

Comparación Con Compuestos Similares

El clorhidrato de L-lisina se puede comparar con otros aminoácidos como:

L-histidina: Otro aminoácido esencial, pero desempeña un papel diferente en la síntesis de proteínas y la función de las enzimas.

El clorhidrato de L-lisina es único debido a sus funciones específicas en la absorción de calcio, la actividad antiviral y su uso generalizado en la nutrición humana y animal .

Actividad Biológica

L-Lysine hydrochloride (L-Lys HCl) is a salt form of the essential amino acid L-lysine, which plays a crucial role in various biological processes. This article explores its biological activity, including its antimicrobial properties, effects on cellular mechanisms, and potential therapeutic applications.

Overview of this compound

Lysine is an essential amino acid that must be obtained through diet or supplementation. It is integral to protein synthesis, hormone production, and enzyme function. The hydrochloride form enhances its solubility, making it more bioavailable for physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly in enhancing the effectiveness of β-lactam antibiotics against Gram-negative bacteria.

-

Enhancement of Antibiotic Efficacy :

- L-Lys HCl significantly increases the bactericidal activity of β-lactam antibiotics against pathogens such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa by disrupting their outer membrane integrity .

- It promotes the intracellular accumulation of reactive oxygen species (ROS), which contributes to bacterial cell death .

-

Interaction with Cell Membranes :

- The compound interacts with lipopolysaccharides (LPS) in the bacterial outer membrane, destabilizing it and allowing antibiotics to penetrate more effectively .

- Scanning electron microscopy has shown that lysine hydrochloride causes observable damage to bacterial membranes, further supporting its role in enhancing antibiotic lethality .

Case Studies

A study involving mutant strains of bacteria demonstrated that the enhancement effect of L-lys HCl on β-lactam antibiotics was preserved even when lysine transport mechanisms were disrupted, suggesting that entry into the cell is not necessary for its antimicrobial action .

Viral Inhibition

L-Lysine has been investigated for its potential antiviral properties. For instance, hyperbranched poly-L-lysine nanopolymers have shown efficacy in blocking SARS-CoV-2 infection, indicating a possible application in viral therapies .

Nutritional Supplementation

L-Lys HCl is often used as a dietary supplement to improve immune function and support recovery from infections. Its role in promoting collagen synthesis also makes it beneficial for skin health and wound healing.

Summary of Research Findings

Propiedades

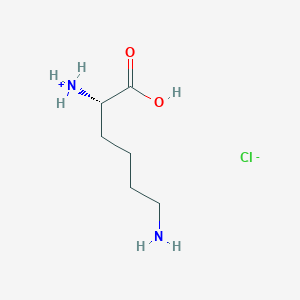

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of L-Lysine hydrochloride is C6H15ClN2O2 and its molecular weight is 182.65 g/mol.

A: [, ] Studies have demonstrated the efficacy of this compound as a supplemental lysine source in animal feed, particularly for broiler chickens. Its supplementation leads to improvements in live weight, food conversion, breast meat yield, and nutrient metabolizability.

A: [] Research suggests that adding this compound to rice can help eliminate rancid odor that develops during storage at high temperatures. This is attributed to the reaction of the ε-amino residue in L-lysine with volatile carbonyl compounds, effectively reducing rancidity.

A: [] Studies have investigated the solubility of this compound in various solvents, revealing that it exhibits varying solubility. The solubility order from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol.

A: [, ] High-performance liquid chromatography (HPLC) is a widely employed technique for the simultaneous estimation of this compound and other active ingredients in pharmaceutical dosage forms. This method offers high resolution and sensitivity for accurate quantification. Researchers have developed and validated new HPLC methods specifically for this purpose, ensuring accuracy, precision, and specificity.

A: [] A thirteen-week oral toxicity study in rats determined the NOAEL of this compound to be 5.0% in the diet for both male and female rats. This translates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no treatment-related changes in various parameters, including clinical signs, body weight, organ weights, and histopathology.

A: [] Yes, administration of this compound can lead to a decrease in serum chloride concentration and an increase in urine chloride excretion. This is considered a compensatory response to the ingested hydrochloride and not a direct effect of lysine itself.

A: [] A study involving eight patients with type 2 diabetes examined the effects of oral L-lysine supplementation (1 g/day) for two months. Results showed a significant increase (31%) in insulin receptor tyrosine kinase activity in monocytes, along with a 27% decrease in blood sugar levels. These findings suggest a potential beneficial effect of lysine in managing type 2 diabetes.

A: [] Research indicates that L-lysine sulfate, containing lysine within bacterial cell mass, may be a superior source compared to this compound. Broiler chickens exhibited better live weight, food conversion ratio, meat protein content, and nutrient metabolizability when supplemented with L-lysine sulfate. This enhanced efficacy is attributed to the presence of retained bacterial cell mass in L-lysine sulfate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.